molecular formula C22H21NO6 B2665422 (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 899406-99-6

(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No. B2665422
CAS RN: 899406-99-6
M. Wt: 395.411
InChI Key: JAYPMIWWTGMVFJ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has led to the synthesis of novel compounds derived from benzodifuranyl and khellinone as anti-inflammatory and analgesic agents. These compounds were synthesized through reactions involving visnagenone–ethylacetate or khellinone–ethylacetate with amino acids, leading to heterocyclic compounds such as triazines, oxadiazepines, and thiazolopyrimidines. These compounds demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Another avenue of research involved the synthesis of 1,2,4-triazole derivatives, where reactions of ester ethoxycarbonylhydrazones with primary amines led to the creation of compounds with potential antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2010).

Membrane-Protective Activity

Research on 2,6-diisobornylphenol derivatives revealed their toxicity, membrane-protective (MP), and antioxidant (AO) activities. These derivatives, synthesized based on diisobornylphenol moiety, showed high MP and AO activity under conditions of acute oxidative stress, with specific compounds demonstrating absence of hemolytic activity and high efficacy in protecting against oxidative damage. This indicates their potential in pharmacological applications focused on oxidative stress and related conditions (Buravlev et al., 2017).

Synthesis of Quinazoline Derivatives

The synthesis of quinazoline derivatives, specifically aiming at creating compounds like ZD1839, involved a multi-step procedure that highlighted the compound's potential in various therapeutic applications. The synthetic route explored offered several advantages, including mild reaction conditions and good yields, emphasizing its utility in pharmaceutical synthesis (Gong Ping, 2005).

properties

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-14-18(29-22(25)23-9-11-27-12-10-23)8-7-17-20(24)19(28-21(14)17)13-15-3-5-16(26-2)6-4-15/h3-8,13H,9-12H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYPMIWWTGMVFJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.